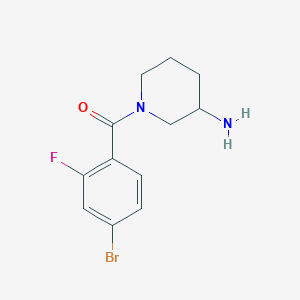

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone

Description

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone is a chemical compound with the molecular formula C12H14BrFN2O It is a derivative of piperidine and contains both bromine and fluorine atoms, which contribute to its unique chemical properties

Properties

Molecular Formula |

C12H14BrFN2O |

|---|---|

Molecular Weight |

301.15 g/mol |

IUPAC Name |

(3-aminopiperidin-1-yl)-(4-bromo-2-fluorophenyl)methanone |

InChI |

InChI=1S/C12H14BrFN2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 |

InChI Key |

GYKCGYPDDYNLIS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 3-aminopiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

- (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone

- (3-Aminopiperidin-1-yl)(4-chloro-2-fluorophenyl)methanone

- (3-Aminopiperidin-1-yl)(4-bromo-2-chlorophenyl)methanone

Uniqueness

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Biological Activity

(3-Aminopiperidin-1-yl)(4-bromo-2-fluorophenyl)methanone is a piperidine derivative with significant biological activity, particularly in the context of medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, especially in cancer treatment and other biomedical fields. This article delves into its biological mechanisms, therapeutic implications, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrF2N3O. Its structure features a piperidine ring substituted with an amino group and a phenyl ring that contains both bromine and fluorine atoms. The presence of these halogen substituents may influence the compound's biological interactions.

The biological activity of this compound primarily involves:

1. Receptor Binding :

The compound can interact with various receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to changes in gene expression and cellular responses.

2. Enzyme Inhibition :

It has been shown to inhibit specific enzymes, impacting metabolic processes and disease pathways. For instance, it may inhibit kinases involved in cancer cell proliferation.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound:

| Study | Findings | Concentration |

|---|---|---|

| MLL Leukemia Inhibition | Effective in inhibiting MLL fusion protein interactions | Submicromolar concentrations |

| Structure-Based Optimization | Enhanced potency through structural modifications | Varies by derivative |

Case Studies

-

MLL Leukemia Inhibition :

A study demonstrated that this compound effectively inhibits interactions involving the MLL fusion protein, a target in certain leukemias. The results indicated a significant reduction in cell proliferation at submicromolar concentrations, suggesting its potential as a therapeutic agent for MLL-rearranged leukemias . -

Structure-Based Drug Design :

Research focusing on structure-based optimization revealed that modifications to the compound's structure could enhance its biological activity, particularly its potency against specific cancer targets .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties that enhance its biological activity:

| Compound Name | Structure Similarity | Key Activity |

|---|---|---|

| 1-(3-Fluoro-4-methylbenzoyl)piperidin-4-amine | Similar piperidine core but different substitution pattern | Lower potency in inhibiting MLL interactions |

| 3-Fluoro-4-methoxybenzoyl-piperidin-1-yl-amine | Methoxy substitution instead of methyl | Altered pharmacokinetic profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.